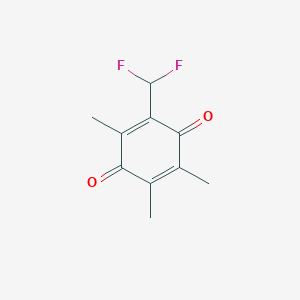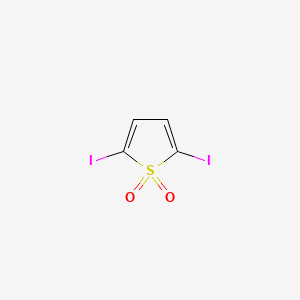
2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione is a chemical compound with the molecular formula C4H2I2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two iodine atoms at positions 2 and 5, along with a dione functional group, makes this compound unique and of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione typically involves the iodination of thiophene derivatives. One common method is the reaction of thiophene-1,1-dioxide with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of thiophene derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Thiophene derivatives without iodine atoms.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms enhances its reactivity and ability to form strong interactions with biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2,5-Dibromo-1H-1lambda~6~-thiophene-1,1-dione: Similar structure but with bromine atoms instead of iodine.
2,5-Dichloro-1H-1lambda~6~-thiophene-1,1-dione: Contains chlorine atoms instead of iodine.
Thiophene-1,1-dioxide: Lacks halogen atoms but shares the thiophene and dione structure.
Uniqueness: 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
143810-43-9 |
|---|---|
Formule moléculaire |
C4H2I2O2S |
Poids moléculaire |
367.93 g/mol |
Nom IUPAC |
2,5-diiodothiophene 1,1-dioxide |
InChI |
InChI=1S/C4H2I2O2S/c5-3-1-2-4(6)9(3,7)8/h1-2H |
Clé InChI |
ZDLUNYRDWXKFTD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(S(=O)(=O)C(=C1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
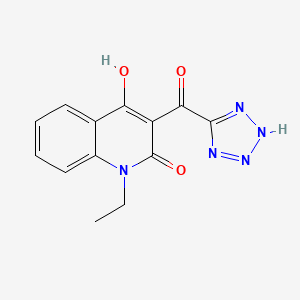
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
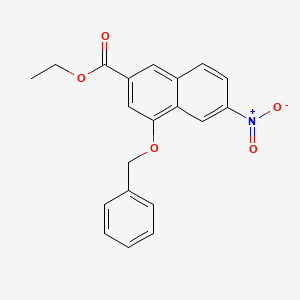

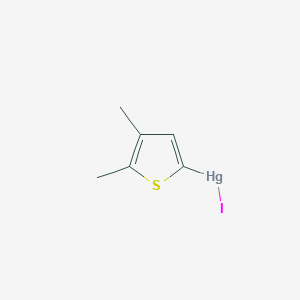
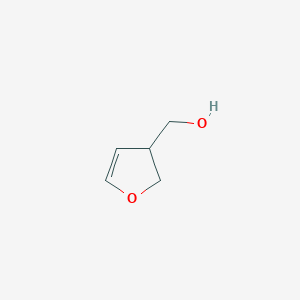
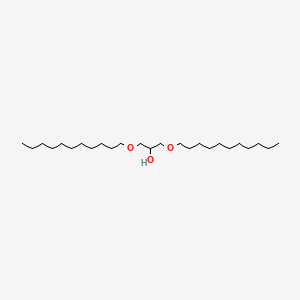
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
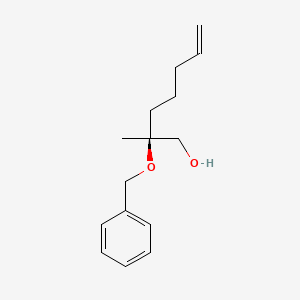
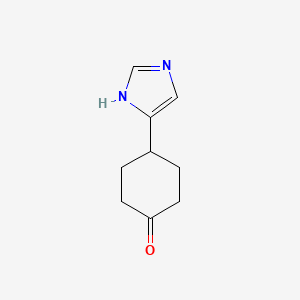
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
